molecular formula C3H8ClF2NO B6241403 2-amino-3,3-difluoropropan-1-ol hydrochloride CAS No. 2377033-32-2

2-amino-3,3-difluoropropan-1-ol hydrochloride

Cat. No.: B6241403
CAS No.: 2377033-32-2
M. Wt: 147.55 g/mol
InChI Key: HQSKPMOOHUYKAI-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoropropan-1-ol hydrochloride (CAS 2377033-32-2) is a fluorinated amino alcohol building block of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 3 H 8 ClF 2 NO and a molecular weight of 147.55 g/mol, this compound features both amino and hydroxyl functional groups on a short, difluorinated propane backbone . The presence of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making fluorinated analogues valuable tools in drug discovery . The primary amine and alcohol functionalities make this compound a versatile chiral synthon for constructing more complex molecules, such as peptidomimetics or bioactive small molecules. It can serve as a precursor for introducing a fluorinated moiety into target structures. In particular, its properties may be explored in the synthesis of potential enzyme inhibitors or in the development of novel chemical probes. The hydrochloride salt form enhances the compound's stability and solubility in various reaction media. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2377033-32-2

Molecular Formula

C3H8ClF2NO

Molecular Weight

147.55 g/mol

IUPAC Name

2-amino-3,3-difluoropropan-1-ol;hydrochloride

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H

InChI Key

HQSKPMOOHUYKAI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)N)O.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3,3 Difluoropropan 1 Ol Hydrochloride

De Novo Synthesis Strategies for the 2-Amino-3,3-difluoropropan-1-ol (B13555006) Framework

De novo synthesis involves constructing the target molecule from simple, often commercially available precursors. These strategies are crucial for creating the core structure and can be designed to control stereochemistry. For the 2-amino-3,3-difluoropropan-1-ol backbone, this typically involves either building upon a pre-fluorinated three-carbon unit or introducing the fluorine atoms onto a functionalized propane skeleton.

The construction of the 2-amino-3,3-difluoropropan-1-ol framework can be achieved through multi-step sequences that assemble the molecule piece by piece. A common approach involves the use of fluorinated building blocks, which already contain the critical C-F bonds. nih.govrsc.org

One potential strategy begins with a Reformatsky-type reaction, a well-established method for forming carbon-carbon bonds with α-haloesters. The reaction of ethyl bromodifluoroacetate with an appropriate N-protected imine can yield N-protected 3-amino-2,2-difluoropropanoates. researchgate.net Subsequent reduction of the ester functionality would provide the desired amino alcohol framework. This approach is advantageous as it constructs the C2-C3 bond while incorporating the difluoro moiety and the amino group in a single strategic step. High diastereoselectivities have been achieved in similar syntheses by using chiral auxiliaries on the imine nitrogen. researchgate.net

Another viable route employs aziridines, which are versatile intermediates in the synthesis of amino alcohols. nih.govresearchgate.net A synthesis could start from a protected 2,3-epoxypropan-1-ol. Ring-opening with an amine, followed by oxidation of the resulting secondary alcohol to a ketone, would provide a β-amino ketone. This ketone could then be subjected to deoxyfluorination to install the gem-difluoro group. Subsequent reduction of the ketone (if fluorination is performed on a different precursor) and deprotection steps would yield the final product. The use of enantiomerically pure epoxides or chiral amines can provide stereochemical control.

A conceptual multi-step synthesis is outlined below, based on analogous transformations reported in the literature.

StepReaction TypeStarting MaterialsKey ReagentsIntermediate/ProductRationale/Analogous Literature
1Imine FormationGlycine (B1666218) methyl ester (protected), AldehydeDehydrating agentN-protected α-imino esterStandard synthesis of imines for Mannich/Reformatsky reactions.
2Reformatsky ReactionN-protected α-imino ester, Ethyl bromodifluoroacetateZinc (or other metal)Protected 2,2-difluoro-3-aminopropanoate derivativeA common method for synthesizing α,α-difluoro-β-amino acids. researchgate.net
3Ester ReductionProtected 2,2-difluoro-3-aminopropanoate derivativeLiAlH₄ or other hydride reducing agentProtected 2-amino-3,3-difluoropropan-1-olStandard reduction of esters to primary alcohols.
4DeprotectionProtected 2-amino-3,3-difluoropropan-1-olAcid (e.g., HCl)2-amino-3,3-difluoropropan-1-ol hydrochlorideRemoval of common amine protecting groups (e.g., Boc, Cbz).

Introducing fluorine atoms at an early stage of a synthetic sequence is often preferable to avoid harsh reaction conditions that could be incompatible with sensitive functional groups in more complex intermediates. This strategy relies on the use of readily available fluorinated building blocks. enamine.netnih.govbeilstein-journals.org

For instance, a synthesis could commence with 3,3-difluoropropan-1-amine, which is available as its hydrochloride salt. Functionalization of this precursor would be required to introduce the amino and hydroxyl groups at the C2 and C1 positions, respectively. This could conceptually involve a sequence of α-amination and α-hydroxylation, though achieving regioselectivity can be challenging.

A more practical approach starts with a difluorinated carbonyl compound. For example, the addition of difluoroenolates, generated from sources like pentafluoro-gem-diols, to imines is a primary method for assembling molecules with an α,α-difluoro-β-amino-carbonyl group. nih.govresearchgate.net Starting with a difluorinated aldehyde or ketone allows for the subsequent stereocontrolled introduction of the adjacent amino and alcohol functionalities. For example, an asymmetric aldol (B89426) or Mannich-type reaction with a difluorinated electrophile could establish the required stereocenters. The resulting carbonyl group could then be reduced to the primary alcohol. The synthesis of chiral β,β-difluoro-α-amino acids often employs biomimetic enamine.netnih.gov-proton shifts or asymmetric hydrogenation, strategies that could be adapted for this target molecule. nih.gov

Advanced Fluorination Methodologies Applicable to Amino Alcohol Scaffolds

Advanced fluorination methods allow for the introduction of fluorine atoms onto a pre-existing molecular scaffold, which may already contain the amino and alcohol functionalities (in protected form). These late-stage fluorination techniques are highly valuable in medicinal chemistry for the rapid generation of fluorinated analogs.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. sigmaaldrich.comacsgcipr.org In the context of amino alcohol synthesis, this is most commonly applied as a deoxyfluorination reaction, where hydroxyl groups or carbonyl groups are replaced with fluorine.

A key strategy for synthesizing the target compound would involve the deoxyfluorination of a β-amino ketone precursor. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting ketones into gem-difluorides. organic-chemistry.orgorganic-chemistry.org The synthesis would begin with a protected 2-aminopropane-1,3-diol. The primary alcohol would be selectively protected, followed by oxidation of the secondary alcohol to a ketone. Treatment of the resulting β-amino ketone with a deoxyfluorinating agent would yield the protected 2-amino-3,3-difluoropropan-1-ol, which can then be deprotected.

Another nucleophilic approach is the ring-opening of activated cyclic precursors like epoxides or aziridines with a fluoride source. mdpi.comucla.edu While this is highly effective for monofluorination, generating a gem-difluoro group this way is not direct. However, a related strategy involves the treatment of an amino alcohol with Deoxo-Fluor, which can proceed through an intermediate aziridinium ion that is subsequently opened by fluoride. This has been used to stereoselectively synthesize 3-fluoro-N-methyl-d-aspartic acid from an epoxy succinic ester derivative. nih.gov

Fluorinating ReagentPrecursor Functional GroupProductKey Features
Deoxo-FluorKetonegem-DifluorideMore thermally stable than DAST; efficient for deoxyfluorination of ketones. organic-chemistry.orgresearchgate.net
DASTKetonegem-DifluorideWidely used but less stable deoxyfluorinating agent. mdpi.com
PyFluorAlcoholAlkyl FluorideInexpensive and thermally stable reagent for deoxyfluorination of alcohols. organic-chemistry.org
TBAF (Tetrabutylammonium fluoride)AziridineFluoro-amineUsed for nucleophilic ring-opening of activated rings like aziridines. mdpi.com

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, such as an enolate or enol ether. sigmaaldrich.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.

To apply this strategy to the 2-amino-3,3-difluoropropan-1-ol framework, a precursor would need to be designed to generate a nucleophilic center at the C3 position. This could be achieved by starting with a protected 2-amino-1-hydroxy-3-oxobutanoate derivative (a β-keto ester). Deprotonation with a suitable base would form an enolate, which could then be sequentially fluorinated twice using an electrophilic fluorine source. This approach would be followed by reduction of the ketone and ester groups and subsequent deprotection. Stereoselective fluorination has been achieved by using chiral auxiliaries. nih.gov

Radical and photocatalytic methods represent the cutting edge of C-F bond formation, often allowing for the direct fluorination of unactivated C-H bonds under mild conditions. beilstein-journals.org These reactions typically involve the generation of a carbon-centered radical, which is then trapped by a fluorine atom source.

Visible-light photoredox catalysis has emerged as a powerful tool for these transformations. nottingham.ac.uk A potential route to 2-amino-3,3-difluoropropan-1-ol could involve a late-stage C(sp³)–H fluorination. A precursor like a protected 2-aminopropan-1-ol could be subjected to photocatalytic conditions. A photocatalyst, upon excitation by light, can initiate a process that leads to hydrogen atom transfer (HAT) from the C3 methyl group, generating a C3 radical. This radical could then be trapped by an electrophilic fluorine source like Selectfluor. While achieving difluorination at the same carbon via a radical C-H activation pathway is challenging, it represents an area of active research.

More established photocatalytic methods enable the conversion of alcohols directly into amino alcohols through α-C–H aminoalkylation. rsc.org Similarly, photocatalysis can facilitate the fluorination of aldehydic C-H bonds and the decarboxylative fluorination of carboxylic acids, providing alternative radical-based pathways to access fluorinated building blocks. researchgate.netrsc.org

MethodCatalyst/Reagent SystemSubstrate TypeMechanism
Photocatalytic C-H FluorinationDecatungstate photocatalyst / NFSIAliphatic C-H bond (e.g., in an amino acid)Radical generation via HAT followed by fluorine atom transfer. nih.gov
Silver-Catalyzed Decarboxylative FluorinationAgNO₃ / SelectfluorAliphatic carboxylic acidRadical generation via oxidative decarboxylation, followed by fluorine atom transfer. researchgate.net
Photosensitized C-H FluorinationSmall-molecule photosensitizer / Fluorine sourceUnactivated C-H bondTriplet-triplet energy transfer to activate substrate or reagent, leading to radical formation. beilstein-journals.org

Enzymatic and Biocatalytic Routes to Fluorinated Amino Alcohols

Enzymatic and biocatalytic methods provide a green and efficient alternative to traditional chemical synthesis for producing fluorinated amino alcohols. These methods often employ whole-cell systems or isolated enzymes to catalyze specific transformations with high chemo-, regio-, and stereoselectivity. nih.govresearchgate.netucl.ac.uk

The precise control over chemo- and stereoselectivity is a hallmark of biocatalytic transformations. Enzymes can distinguish between functional groups and create specific stereoisomers, which is crucial for the synthesis of biologically active compounds. For instance, in the synthesis of fluorinated amino alcohols, enzymes can selectively reduce a ketone or introduce an amino group, leading to the desired chiral product.

Table 1: Examples of Chemo- and Stereoselective Biocatalytic Transformations for Fluorinated Compounds

Enzyme ClassTransformationSubstrate ExampleProduct ExampleSelectivityReference
AldolaseAldol CondensationFluorinated AldehydeFluorinated β-hydroxy-α-amino acidHigh Stereoselectivity nih.gov
Reductive AminaseReductive AminationFluoroarylketoneFluoroarylamine/FluoroarylalcoholHigh Enantioselectivity nih.gov
Transketolase/TransaminaseCascade SynthesisGlycolaldehyde, Pyruvate, SerineChiral Amino AlcoholHigh Stereoselectivity researchgate.netucl.ac.uk

Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) are key enzymes in the synthesis of chiral amino alcohols. ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, while ATAs catalyze the transfer of an amino group from a donor to a carbonyl acceptor. nih.gov

In the context of synthesizing fluorinated amino alcohols, an ADH can be used to stereoselectively reduce a fluorinated ketone to a chiral alcohol. Subsequently, an ATA can introduce an amino group with high enantioselectivity. These enzymes can be used in tandem in a "hydrogen-borrowing" cascade, where the ADH first oxidizes a racemic alcohol to a prochiral ketone, which is then aminated by the ATA to yield an enantiomerically pure amine. nih.gov This process is highly atom-efficient as the hydrogen is internally recycled.

The substrate scope of both ADHs and ATAs can be expanded through protein engineering, allowing for the synthesis of a wider range of fluorinated compounds. For example, engineered amine dehydrogenases have been successfully employed for the reductive amination of various carbonyl compounds. nih.gov

Table 2: Key Enzymes in the Biocatalytic Synthesis of Chiral Amino Alcohols

EnzymeEC NumberFunctionCofactorApplication in Fluorinated Synthesis
Alcohol Dehydrogenase (ADH)1.1.1.1Stereoselective reduction of ketones/oxidation of alcoholsNAD(P)H/NAD(P)+Synthesis of chiral fluorinated alcohols
Amine Transaminase (ATA)2.6.1.-Asymmetric synthesis of chiral amines from ketonesPyridoxal 5'-phosphate (PLP)Introduction of amino group to fluorinated ketones
Amine Dehydrogenase (AmDH)1.4.1.-Reductive amination of carbonyls to aminesNAD(P)HDirect synthesis of chiral fluorinated amines

Scale-Up Considerations and Process Optimization in the Synthesis of this compound

A significant challenge in scaling up biocatalytic processes is the cost and stability of enzymes and cofactors. nih.gov Process optimization often focuses on:

Cofactor Regeneration: Many enzymatic reactions, particularly those involving dehydrogenases, require expensive nicotinamide cofactors (NADH/NADPH). nih.gov Implementing efficient in-situ cofactor regeneration systems, such as using a secondary enzyme like glucose dehydrogenase or formate dehydrogenase, is crucial for economic viability on a large scale. nih.gov

Reaction Engineering: Optimizing reaction conditions such as pH, temperature, substrate and enzyme concentrations, and solvent choice is critical to maximize productivity and yield. The use of continuous-flow microreactors can offer advantages in terms of process control and intensification. nih.gov

Downstream Processing: The isolation and purification of the final product from the reaction mixture is a key consideration. The development of efficient extraction and crystallization methods is necessary to obtain the desired product in high purity. For hydrochloride salts, this typically involves precipitation from a suitable solvent. google.comjustia.com

Continuous enzymatic processes, such as those utilizing membrane reactors, have been successfully implemented for the multi-kilogram scale synthesis of other fluorinated chiral compounds, demonstrating the industrial potential of biocatalysis. nih.govmdpi.com

Stereochemical Aspects in the Synthesis of 2 Amino 3,3 Difluoropropan 1 Ol Hydrochloride and Its Derivatives

Asymmetric Synthesis of Enantiopure 2-Amino-3,3-difluoropropan-1-ol (B13555006) Hydrochloride

The creation of a single, desired enantiomer of 2-amino-3,3-difluoropropan-1-ol is a primary goal in its asymmetric synthesis. This is achieved by employing various chiral influences that guide the reaction towards the formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality.

In the context of synthesizing enantiopure 2-amino-3,3-difluoropropan-1-ol, a chiral auxiliary can be attached to a precursor molecule. For instance, a prochiral difluoroenolate could be derivatized with a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone. The steric bulk and electronic properties of the auxiliary would then block one face of the enolate, leading to a diastereoselective alkylation or amination reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of the fluorinated amino alcohol.

Key to the success of this approach is the high diastereoselectivity of the key bond-forming step and the ease of removal of the auxiliary without racemization of the newly formed stereocenter.

Table 1: Representative Chiral Auxiliaries in the Asymmetric Synthesis of Fluorinated Amino Alcohols

Chiral AuxiliaryTypical SubstrateKey ReactionDiastereomeric Excess (d.e.)
Evans OxazolidinoneN-acyloxazolidinoneAldol (B89426) or Alkylation>95%
PseudoephedrineN-acylpseudoephedrineAlkylation>90%
CamphorsultamN-acylcamphorsultamMichael Addition>98%

Chiral Catalyst Systems, including Nickel(II) Complexes

The use of chiral catalysts offers a more atom-economical approach to asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. Chiral transition metal complexes, particularly those of nickel(II), have proven effective in the asymmetric synthesis of fluorinated amino acids, a class of compounds closely related to 2-amino-3,3-difluoropropan-1-ol.

In a typical catalytic cycle, a chiral ligand coordinates to the metal center, creating a chiral environment. This complex then interacts with the substrates, facilitating the reaction in a way that favors the formation of one enantiomer. For the synthesis of 2-amino-3,3-difluoropropan-1-ol, a chiral nickel(II) complex could catalyze the asymmetric addition of a nucleophile to a difluoro-substituted imine or the asymmetric hydrogenation of a corresponding unsaturated precursor. The design of the chiral ligand is crucial for achieving high enantioselectivity.

Table 2: Chiral Nickel(II) Complex-Catalyzed Asymmetric Synthesis of Fluorinated Amino Acid Precursors

Chiral LigandSubstrateReaction TypeEnantiomeric Excess (e.e.)
(S)-BINAPβ,γ-Unsaturated-α-ketoesterConjugate Addition95%
Chiral Schiff BaseGlycine (B1666218) Schiff BaseAlkylation>98%
Ph-BOXα,β-Unsaturated EsterMichael Addition92%

Organocatalytic Methods for Stereocontrol in Fluorinated Amino Alcohols

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. These catalysts often operate via mechanisms that mimic enzymatic processes, providing high levels of stereocontrol under mild reaction conditions.

For the synthesis of enantiopure 2-amino-3,3-difluoropropan-1-ol, a variety of organocatalytic strategies can be envisioned. For example, a chiral primary amine catalyst could activate a difluorinated aldehyde via enamine formation, followed by an enantioselective amination reaction. Alternatively, a chiral phosphoric acid or a cinchona alkaloid-derived catalyst could be employed to control the stereochemistry of the addition of a nucleophile to a difluoro-imine precursor. The ability to fine-tune the catalyst structure allows for the optimization of enantioselectivity. researchgate.net

Table 3: Organocatalytic Approaches to Chiral Fluorinated Amines and Alcohols

Organocatalyst TypeSubstrateReaction TypeEnantiomeric Excess (e.e.)
Chiral Primary Amineα,α-DifluoroaldehydeMannich Reaction90-99%
Chiral Phosphoric AcidN-Boc-imineAza-Friedel-Craftsup to 98%
Cinchona Alkaloidα-Fluoro-β-ketoesterMichael Addition>95%

Diastereoselective Transformations Involving the 2-Amino-3,3-difluoropropan-1-ol Moiety

Once the initial stereocenter of 2-amino-3,3-difluoropropan-1-ol is established, subsequent reactions on the molecule must be controlled to create additional stereocenters with the desired relative configuration. These diastereoselective transformations are guided by the existing stereochemistry of the starting material.

For instance, if a derivative of 2-amino-3,3-difluoropropan-1-ol is used as a chiral building block, the stereocenter at the 2-position can direct the stereochemical outcome of reactions at adjacent positions. For example, the reduction of a ketone or the addition of a nucleophile to an imine derived from this amino alcohol could proceed with high diastereoselectivity due to steric hindrance or chelation control involving the existing stereogenic center. The Felkin-Anh or Cram-chelation models are often used to predict the stereochemical outcome of such reactions.

Control of Stereochemistry at Quaternary Fluorinated Carbon Centers

The construction of quaternary carbon centers, particularly those bearing fluorine atoms, is a significant challenge in organic synthesis due to the steric congestion around the reacting center. When this quaternary center is also a stereocenter, the challenge is amplified.

In the context of derivatives of 2-amino-3,3-difluoropropan-1-ol, the creation of a quaternary stereocenter could involve the α-alkylation of a protected amino acid derivative. The control of stereochemistry in such a reaction would require a highly selective method to differentiate between the two prochiral faces of the enolate intermediate. This can be achieved through the use of chiral phase-transfer catalysts or by employing a chiral auxiliary that effectively shields one face of the molecule. Recent advances have shown that transition metal catalysis, for example with copper, can also be employed for the stereoselective fluorination to create quaternary stereocenters. ankara.edu.trnih.govresearchgate.net

Dynamic Kinetic Resolution Strategies for Fluorinated Amino Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction.

For a racemic mixture of a precursor to 2-amino-3,3-difluoropropan-1-ol, a DKR process could be employed to obtain a single enantiomer. This would involve a catalyst or reagent that can rapidly interconvert the two enantiomers of the starting material, while another chiral catalyst or enzyme selectively reacts with only one of the enantiomers. For example, a ruthenium catalyst could be used for the racemization of a chiral alcohol, while a lipase (B570770) enzyme selectively acylates the (R)-enantiomer. This results in the depletion of the (R)-enantiomer, which is continuously replenished by the racemization of the (S)-enantiomer, ultimately leading to a high yield of the single enantiomeric product. researchgate.net

Table 4: Key Parameters in Dynamic Kinetic Resolution

ParameterDescriptionDesired Value for Efficient DKR
krac Rate of racemization of the starting materialHigh (krac > kfast)
kfast Rate of reaction of the faster-reacting enantiomerHigh
kslow Rate of reaction of the slower-reacting enantiomerLow
Selectivity (kfast/kslow) The ratio of the reaction rates of the two enantiomersHigh (>25)

Despite a comprehensive search for scientific literature, detailed research findings on the specific applications of 2-amino-3,3-difluoropropan-1-ol hydrochloride as a versatile building block in complex chemical syntheses, as outlined in the requested article structure, are not available in the public domain. The search did not yield any specific examples of its use as a precursor for the synthesis of fluorinated alpha-, beta-, or gamma-amino acid analogs, fluorinated peptides and peptidomimetics, or in the construction of fluorinated cyclic amino alcohols and fused ring systems.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline based on the available information. The requested compound may be a novel or less-documented intermediate, for which synthetic applications in the specified areas have not been extensively published or are not publicly accessible.

Role As a Versatile Building Block in Complex Chemical Syntheses

Scaffold for the Development of Advanced Chemical Probes and Ligands

The unique structural and electronic features of 2-amino-3,3-difluoropropan-1-ol (B13555006) hydrochloride make it an attractive scaffold for the design and synthesis of advanced chemical probes and ligands. The presence of the gem-difluoro group can serve as a sensitive ¹⁹F NMR reporter group, allowing for the non-invasive study of molecular interactions and biological processes.

Fluorinated compounds are increasingly utilized as biological probes due to the high sensitivity of ¹⁹F NMR and the absence of fluorine in most biological systems, which results in a clean background signal. nih.gov The difluoromethyl group in derivatives of 2-amino-3,3-difluoropropan-1-ol can be used to probe the binding of a ligand to its target protein, providing valuable information about the binding event and the local environment of the binding site. nih.gov

Furthermore, the amino and hydroxyl functionalities of the scaffold provide convenient points for the attachment of other essential components of a chemical probe, such as a reactive group for covalent labeling, a fluorophore for fluorescence imaging, or a linker for immobilization on a solid support. The synthesis of fluorinated benzotriazole (B28993) amino acids, for example, highlights the utility of fluorinated building blocks in creating probes for applications like fluorescence imaging. nih.gov

While specific examples detailing the use of 2-amino-3,3-difluoropropan-1-ol hydrochloride in the development of chemical probes are not extensively documented in publicly available literature, its structural motifs are analogous to other fluorinated amino alcohols that have been successfully employed for such purposes. The principles of probe design and the synthetic methodologies are readily transferable.

Intermediate in the Synthesis of Bio-inspired Fluorinated Molecules

The synthesis of fluorinated analogs of natural products is a burgeoning field of research, driven by the desire to enhance the therapeutic properties of these biologically active molecules. This compound serves as a valuable intermediate in the synthesis of bio-inspired fluorinated molecules, allowing for the strategic incorporation of fluorine to mimic or modify the properties of natural amino acids and other biomolecules.

The introduction of fluorine can significantly impact the biological activity of a molecule. For instance, fluorinated amino acids can alter the conformation of peptides, increase their stability towards enzymatic degradation, and modulate their binding to biological targets. The synthesis of chiral fluorinated amino acid derivatives is a challenging yet rewarding endeavor, with applications in drug modification and biorthogonal chemistry. nih.gov

While direct synthetic routes starting from this compound to produce complex bio-inspired molecules are not yet widely reported, the potential is evident. For example, optically pure β,β-difluoro-α-amino acid derivatives, which can be conceptually derived from this building block, have high application value in the synthesis of fluoro peptides and other valuable fluorine-containing molecules. nih.gov The synthesis of such derivatives often involves multi-step sequences where a versatile fluorinated starting material is crucial.

The table below illustrates the types of bio-inspired molecules that could potentially be synthesized using this compound as a key intermediate, based on established synthetic transformations of similar fluorinated building blocks.

Class of Bio-inspired MoleculePotential Synthetic TransformationRationale for using a Difluorinated Intermediate
Fluorinated PeptidomimeticsCoupling of the amino group with an activated carboxylic acid, followed by further peptide chain elongation.To enhance metabolic stability and modulate peptide conformation.
Fluorinated Glycopeptide AnalogsGlycosylation of the hydroxyl group and subsequent peptide coupling.To investigate the role of carbohydrate-protein interactions and improve pharmacokinetic properties.
Fluorinated Enzyme InhibitorsModification of the amino and hydroxyl groups to mimic the transition state of an enzymatic reaction.The difluoromethyl group can act as a bioisostere for a hydroxyl or carbonyl group, potentially leading to potent and selective inhibition.

Chemical Reactivity and Derivatization Studies of 2 Amino 3,3 Difluoropropan 1 Ol Hydrochloride

Reactivity of the Amino Group in 2-Amino-3,3-difluoropropan-1-ol (B13555006) Hydrochloride

The primary amino group in 2-amino-3,3-difluoropropan-1-ol hydrochloride is a key site for a variety of chemical modifications, including the formation of amides and alkylated derivatives, as well as its participation in cyclization reactions.

Amidation and Alkylation Reactions

The amino group can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a fundamental transformation for the introduction of a wide range of substituents. Similarly, alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones, leading to secondary or tertiary amines.

Table 1: Hypothetical Amidation and Alkylation Reactions of 2-Amino-3,3-difluoropropan-1-ol

Starting Material Reagent Product
2-amino-3,3-difluoropropan-1-ol Acetyl chloride N-(3,3-difluoro-1-hydroxypropan-2-yl)acetamide
2-amino-3,3-difluoropropan-1-ol Benzoyl chloride N-(3,3-difluoro-1-hydroxypropan-2-yl)benzamide
2-amino-3,3-difluoropropan-1-ol Methyl iodide 3,3-difluoro-2-(methylamino)propan-1-ol

Cyclization Reactions Involving the Nitrogen Atom

The bifunctional nature of 2-amino-3,3-difluoropropan-1-ol allows for its use in the synthesis of nitrogen-containing heterocyclic compounds. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate (B1207046) (an oxazolidinone). Similarly, reaction with 1,3-dicarbonyl compounds or their synthons could yield five- or six-membered heterocyclic rings. The specific reaction conditions would determine the regioselectivity and the nature of the resulting cyclic product.

Transformations of the Hydroxyl Group

The primary hydroxyl group is another versatile handle for the derivatization of 2-amino-3,3-difluoropropan-1-ol, enabling the formation of esters and ethers, as well as its oxidation to an aldehyde or carboxylic acid, and its substitution with other functional groups.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be accomplished using acyl chlorides, anhydrides, or carboxylic acids under acidic conditions to produce the corresponding esters. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Table 2: Hypothetical Esterification and Etherification Reactions of 2-Amino-3,3-difluoropropan-1-ol

Starting Material Reagent Product
2-amino-3,3-difluoropropan-1-ol Acetic anhydride 2-amino-3,3-difluoropropyl acetate

Oxidation Reactions

The primary alcohol functionality can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid, 2-amino-3,3-difluoropropanoic acid. The choice of oxidant is crucial to control the extent of the oxidation.

Substitution Reactions for Further Functionalization

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation allows for subsequent nucleophilic substitution reactions, introducing a variety of other functional groups, such as halides, azides, or cyanides. This two-step process significantly broadens the scope of possible derivatives.

Table 3: Hypothetical Substitution Reactions of the Hydroxyl Group

Intermediate Reagent Final Product
2-amino-3,3-difluoropropyl 4-methylbenzenesulfonate Sodium azide 2-amino-1-azido-3,3-difluoropropane
2-amino-3,3-difluoropropyl 4-methylbenzenesulfonate Sodium cyanide 3-amino-4,4-difluorobutanenitrile

Influence of Vicinal Difluorination on Molecular Reactivity Profiles

The presence of two fluorine atoms on the carbon adjacent to the amino group in this compound introduces significant electronic and steric effects that modulate its reactivity compared to its non-fluorinated counterpart.

Electronic Effects:

The strong electron-withdrawing nature of fluorine atoms has a pronounced inductive effect (-I effect) that propagates through the carbon skeleton. This effect has several key consequences for the reactivity of the molecule:

Reduced Basicity and Nucleophilicity of the Amino Group: The electron density on the nitrogen atom of the amino group is significantly decreased by the inductive pull of the vicinal difluoro group. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for donation, thereby decreasing both its Brønsted-Lowry basicity and its nucleophilicity. As a result, reactions involving the amino group as a nucleophile, such as acylation, alkylation, and Schiff base formation, are expected to proceed at a slower rate compared to non-fluorinated analogs.

Increased Acidity of the Hydroxyl Group: Conversely, the electron-withdrawing difluoro group enhances the acidity of the hydroxyl proton. The inductive effect stabilizes the resulting alkoxide ion by delocalizing the negative charge, making the hydroxyl group more prone to deprotonation. This increased acidity can facilitate reactions that involve the hydroxyl group acting as a nucleophile after deprotonation.

Impact on C-C Bond Stability: The presence of fluorine can also influence the stability of adjacent carbon-carbon bonds. nih.gov The high stability of the C-F bond can, in turn, strengthen the C-C backbone. nih.gov

Stereoelectronic Effects:

Beyond simple inductive effects, the orientation of the C-F bonds relative to the rest of the molecule can have a profound impact on its conformation and reactivity. This is a result of hyperconjugative interactions between the C-F bonds and adjacent molecular orbitals. In vicinal difluoroalkanes, there is a known preference for a gauche conformation between the two fluorine atoms. mdpi.com This conformational preference can influence the accessibility of the reactive centers (the amino and hydroxyl groups) to incoming reagents, thereby affecting reaction rates and product distributions.

The table below summarizes the expected influence of vicinal difluorination on the reactivity of key functional groups in 2-amino-3,3-difluoropropan-1-ol.

Functional GroupPropertyInfluence of Vicinal DifluorinationRationale
Amino Group (-NH₂)BasicityDecreasedInductive electron withdrawal by fluorine atoms reduces electron density on nitrogen.
Amino Group (-NH₂)NucleophilicityDecreasedReduced availability of the nitrogen lone pair for nucleophilic attack.
Hydroxyl Group (-OH)AcidityIncreasedInductive stabilization of the corresponding alkoxide ion.
Molecular BackboneConformationAlteredPreference for gauche orientation of C-F bonds can lead to specific rotamer populations. nih.gov

Mechanistic Investigations of Derivatization Reactions of this compound

While specific mechanistic studies on the derivatization of this compound are not extensively reported in the literature, the reaction mechanisms can be inferred from the known reactivity of its functional groups and the influence of the vicinal difluoro moiety.

Reactions at the Amino Group:

Derivatization of the primary amino group typically involves nucleophilic attack on an electrophilic center. Common examples include:

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism. The reduced nucleophilicity of the amino group in 2-amino-3,3-difluoropropan-1-ol would likely necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases to deprotonate the hydrochloride salt) to achieve efficient conversion to the corresponding amide.

Alkylation: The reaction with alkyl halides to form secondary or tertiary amines follows an SN2 pathway. Again, the diminished nucleophilicity of the amino group is expected to slow down the reaction rate.

Reactions at the Hydroxyl Group:

The hydroxyl group can be derivatized through various reactions, including:

Esterification: The reaction with carboxylic acids or their derivatives to form esters is a fundamental transformation. Given the increased acidity of the hydroxyl group, its conversion to a better nucleophile (an alkoxide) by a suitable base would be more facile. This could potentially offset the steric hindrance that might be introduced by the difluoro group.

Etherification: The formation of ethers, for instance, through the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. The enhanced acidity of the hydroxyl group would facilitate the initial deprotonation step.

Intramolecular Reactions:

The presence of both an amino and a hydroxyl group in a 1,3-relationship opens up the possibility of intramolecular cyclization reactions to form, for example, oxazines. The conformational preferences induced by the vicinal difluorination could play a crucial role in the feasibility and stereochemical outcome of such cyclizations.

The following table outlines plausible derivatization reactions and the anticipated mechanistic considerations for this compound.

Reaction TypeReagentProduct TypeMechanistic Considerations
Acylation (at -NH₂)Acid Chloride (R-COCl)AmideNucleophilic acyl substitution; slower rate due to reduced nucleophilicity of the amino group.
Alkylation (at -NH₂)Alkyl Halide (R-X)Secondary/Tertiary AmineSN2 reaction; slower rate due to reduced nucleophilicity.
Esterification (at -OH)Carboxylic Acid (R-COOH)EsterFischer esterification; enhanced acidity of the hydroxyl group may facilitate the reaction.
Etherification (at -OH)Alkyl Halide (R-X) / BaseEtherWilliamson ether synthesis; facilitated deprotonation of the hydroxyl group.

Coordination Chemistry of Fluorinated Amino Alcohol Systems

Ligand Properties of 2-Amino-3,3-difluoropropan-1-ol (B13555006) and its Analogs

2-Amino-3,3-difluoropropan-1-ol is a bifunctional molecule containing both an amino group and a hydroxyl group, allowing it to act as a bidentate ligand for metal ions. The presence of the two fluorine atoms on the adjacent carbon (C3) creates a strong electron-withdrawing inductive effect. This effect is expected to decrease the basicity of the amino group and increase the acidity of the hydroxyl group compared to its non-fluorinated analog, 2-amino-propan-1-ol.

Like other amino acids and amino alcohols, 2-amino-3,3-difluoropropan-1-ol can exist as a zwitterion in solution, resulting from an intramolecular proton transfer from the acidic alcohol to the basic amino group. cdnsciencepub.comcdnsciencepub.com The general behavior of fluorinated amino alcohols can be compared to that of amino acids, though the acidity of the alcohol group is lower than that of a carboxylic acid group. cdnsciencepub.comcdnsciencepub.com

The primary mode of coordination for amino alcohols like 2-amino-3,3-difluoropropan-1-ol to a metal center is as a bidentate N,O-ligand. wikipedia.org This involves the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring with the metal ion. wikipedia.org The ligand coordinates as an anionic species after losing a proton from the hydroxyl group. cdnsciencepub.comcdnsciencepub.com

Studies on analogous highly fluorinated amino alcohols, such as those with -C(CF₃)₂OH groups, have provided insight into the pKa values that govern their coordination behavior. These values are crucial for understanding the conditions under which complex formation occurs.

Table 1: Acidity Constants of a Fluorinated Amino Alcohol Analog

Compound pKa(1) (-NH₃⁺) pKa(2) (-OH)
NH₂CH₂CH₂C(CF₃)₂OH 9.70 6.25

Data pertains to a structural analog and is provided for illustrative purposes. cdnsciencepub.com

Formation of Metal Complexes with Transition Metals

Fluorinated amino alcohols readily form complexes with various transition metals. cdnsciencepub.comcdnsciencepub.com Research on analogous compounds has demonstrated the formation of neutral complexes with divalent transition metal ions such as Cobalt (Co²⁺), Nickel (Ni²⁺), and Copper (Cu²⁺). cdnsciencepub.comcdnsciencepub.com The general stoichiometry for these complexes is M(L)₂, where M is the metal ion and L is the deprotonated amino alcohol ligand. cdnsciencepub.comcdnsciencepub.com In these octahedral complexes, the metal ion is coordinated to two bidentate amino alcohol ligands. wikipedia.org

The formation of these complexes involves the displacement of solvent molecules (typically water) from the metal's coordination sphere by the amino alcohol ligand. The ligand chelates through the ionized hydroxy group and the nitrogen atom of the amino group. cdnsciencepub.comcdnsciencepub.com The stability of the resulting complexes generally follows the Irving-Williams order: Co²⁺ < Ni²⁺ < Cu²⁺. cdnsciencepub.com

Chelation Properties and Stability Constants of Fluorinated Amino Alcohol Complexes

The formation of a chelate ring is a significant factor in the stability of metal complexes. For 2-amino-3,3-difluoropropan-1-ol, coordination to a metal ion results in the formation of a five-membered ring, which is generally stable due to minimal ring strain. libretexts.org The enhanced stability of complexes containing polydentate ligands compared to those with similar monodentate ligands is known as the chelate effect. libretexts.orggusc.lv This effect is primarily attributed to a favorable entropy change during complex formation. libretexts.orgwikipedia.org

While the chelate effect contributes positively to stability, the electronic and steric effects of the fluorine atoms also play a crucial role. The electron-withdrawing nature of the difluoro group reduces the donor capacity of the nitrogen and oxygen atoms, which can lead to lower stability constants compared to non-fluorinated analogs. cdnsciencepub.comcdnsciencepub.com Furthermore, the steric bulk of fluorine-containing groups can also negatively impact complex stability. cdnsciencepub.comcdnsciencepub.com

Studies comparing the formation constants of metal complexes of fluorinated amino alcohols with those of amino acids like glycine (B1666218) and β-alanine have shown that the amino alcohol complexes tend to be less stable. cdnsciencepub.com This difference is often attributed to the steric influence of the fluorinated groups. cdnsciencepub.com

Data pertains to structural analogs and is provided for illustrative purposes. cdnsciencepub.com

The data indicates that, consistent with general principles of coordination chemistry, complexes with five-membered chelate rings are more stable than those with six-membered rings. cdnsciencepub.comlibretexts.org

Applications of Metal Complexes in Catalysis and Asymmetric Synthesis

Transition metal complexes derived from chiral ligands are extensively used as catalysts in asymmetric synthesis to produce enantiomerically pure compounds. researchgate.netmdpi.com Chiral metal complexes involving fluorinated amino acids and their derivatives have proven to be powerful tools in this field. nih.gov Given that 2-amino-3,3-difluoropropan-1-ol is a chiral molecule, its metal complexes hold potential for applications in enantioselective catalysis.

A prominent application is the asymmetric synthesis of non-canonical amino acids. Chiral Ni(II) complexes of Schiff bases derived from glycine and chiral ligands are used to synthesize a variety of tailor-made amino acids on a gram scale with high enantiomeric purity. chemrxiv.orgnih.govehu.es By analogy, a chiral complex of a transition metal with 2-amino-3,3-difluoropropan-1-ol could serve as a catalyst or a chiral auxiliary in similar transformations. The fluorinated ligand would create a specific chiral environment around the metal center, influencing the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, or Michael additions. nih.gov

The unique electronic properties imparted by the fluorine atoms can also modulate the reactivity and selectivity of the metal catalyst. researchgate.net Transition metal complexes are known to catalyze a wide array of chemical reactions, including hydrogenation, hydroformylation, cross-coupling reactions, and oxidation reactions. researchgate.netmdpi.com The specific properties of complexes with 2-amino-3,3-difluoropropan-1-ol could make them suitable for specific catalytic applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of 2-amino-3,3-difluoropropan-1-ol (B13555006) hydrochloride in solution. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide foundational information, while multi-dimensional experiments offer deeper insights into the molecule's three-dimensional arrangement.

The stereochemistry at the C2 carbon is of particular interest. The relative orientation of the substituents (amino, hydroxymethyl, and difluoromethyl groups) can be probed using through-space correlations and through-bond coupling constants.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are paramount for determining the relative configuration. These experiments detect protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them. For 2-amino-3,3-difluoropropan-1-ol, observing an NOE correlation between the proton at C2 (H-2) and the methylene (B1212753) protons of the hydroxymethyl group (H-1) would help to define the molecule's preferred conformation and the spatial relationship between these groups. nih.govresearchgate.net

J-Coupling (Spin-Spin Coupling) Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. wikipedia.org Analysis of the coupling between H-2 and the diastereotopic protons at C-1 (H-1a and H-1b) can provide critical information about the rotational conformation around the C1-C2 bond. Furthermore, heteronuclear coupling constants, particularly those involving fluorine (e.g., ²JHF, ³JHF, and ³JCF), are highly informative. The ³J(H2,F) coupling, for instance, also follows a Karplus-like relationship and can be used to deduce the conformation around the C2-C3 bond. organicchemistrydata.orgjeolusa.com The combined analysis of these various coupling constants allows for the construction of a detailed 3D model of the molecule in solution. researchgate.net

Below is a table of hypothetical but representative NMR data for one enantiomer of 2-amino-3,3-difluoropropan-1-ol hydrochloride in a suitable solvent like D₂O.

Table 1: Representative NMR Data for this compound
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹HH-1a, H-1b3.85 - 4.05m²J(H1a,H1b) ≈ 12.5, ³J(H1,H2) ≈ 4.5, 5.5
¹HH-23.70m³J(H2,H1) ≈ 4.5, 5.5, ³J(H2,F) ≈ 18.0
¹HH-36.10td²J(H3,F) ≈ 56.0, ³J(H3,H2) ≈ 4.0
¹³CC-162.5t²J(C1,F) ≈ 5.0
¹³CC-255.0t²J(C2,F) ≈ 22.0
¹³CC-3115.8t¹J(C3,F) ≈ 245.0
¹⁹FF-3-118.0dt²J(F,H3) ≈ 56.0, ³J(F,H2) ≈ 18.0

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

While NMR can reveal the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. thieme-connect.de This technique requires a single, high-quality crystal. The determination of absolute structure is possible for non-centrosymmetric space groups by analyzing the effects of anomalous dispersion. ed.ac.uk

For light-atom molecules like this compound, the anomalous scattering effect can be weak. ed.ac.uk However, modern diffractometers and computational methods often allow for a reliable assignment. The Flack parameter is a critical value in the crystallographic refinement that indicates whether the determined absolute structure is correct. A value close to 0 indicates a high probability of the correct assignment, while a value near 1 suggests the inverted structure is correct.

In cases where the parent compound does not crystallize well, derivatization is a common strategy. Reacting the amino or hydroxyl group with a chiral reagent of known absolute configuration (a chiral auxiliary) creates a diastereomeric derivative. Crystallization of one of these diastereomers and subsequent X-ray analysis reveals the relative configuration of the entire molecule. Since the absolute configuration of the auxiliary is known, the absolute configuration of the original 2-amino-3,3-difluoropropan-1-ol moiety can be unequivocally assigned. nih.govresearchgate.net For example, derivatization with camphorsultam dichlorophthalic acid has been used for similar purposes. nih.gov

Table 2: Typical Crystallographic Data Parameters for a Derivative
ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 8.5, b = 12.1, c = 15.3
Resolution (Å)0.75
R-factor0.045
Flack Parameter0.02(5)

High-Resolution Mass Spectrometry for Complex Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and verifying the structure of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

Using a technique like electrospray ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺. The experimentally measured exact mass is then compared to the calculated theoretical mass for the expected formula (C₃H₉F₂NO⁺ for the free amine) to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. The protonated molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a fingerprint for the molecule's structure. For 2-amino-3,3-difluoropropan-1-ol, characteristic fragmentation pathways would include:

Loss of water (H₂O) from the protonated molecule.

Loss of hydrogen fluoride (B91410) (HF) .

Cleavage of the C-C bonds , leading to fragments corresponding to different parts of the molecule. For instance, cleavage of the C1-C2 bond could result in the loss of a CH₂OH radical.

These fragmentation patterns help to piece together the connectivity of the atoms, confirming the presence and location of the amino, hydroxyl, and difluoromethyl groups. mdpi.comwvu.edu

Table 3: Representative HRMS and MS/MS Fragmentation Data
IonFormulaCalculated m/zObserved m/zProposed Identity/Loss
[M+H]⁺C₃H₉F₂NO⁺112.0625112.0621Protonated Molecule
Fragment 1C₃H₇F₂N⁺94.051994.0516[M+H - H₂O]⁺
Fragment 2C₂H₅F₂N⁺80.036080.0357[M+H - CH₂OH]⁺
Fragment 3C₃H₈FNO⁺92.056192.0558[M+H - HF]⁺

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), of 2-amino-3,3-difluoropropan-1-ol is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. yakhak.org Separation can be achieved through either direct or indirect approaches.

Direct Chiral HPLC: This method involves the use of a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® OD-H, Chiralpak® IA), are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline resolution between the two enantiomer peaks. researchgate.net

Indirect Chiral HPLC: In this approach, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. akjournals.comoup.com Reagents like (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxy (B1213986) ethyl ester or Marfey's reagent are examples of CDAs that react with the amino group to form stable diastereomers. oup.com This method is robust but requires an additional reaction step and verification that the derivatization proceeds without racemization.

The ratio of the peak areas for the two separated enantiomers (or diastereomers) is used to calculate the enantiomeric purity of the sample.

Table 4: Example Chiral HPLC Method Parameters (Direct Method)
ParameterCondition
ColumnChiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Resolution (Rs)> 2.0

Computational and Theoretical Studies on Fluorinated Amino Alcohol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-amino-3,3-difluoropropan-1-ol (B13555006). The presence of two fluorine atoms on the C3 carbon has a significant impact on the molecule's properties.

The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect. This effect polarizes the C-F bonds and influences the electron density distribution throughout the molecule. As a result, the carbon atom C3 becomes more electrophilic. This increased electrophilicity can influence the reactivity of neighboring functional groups. For instance, the acidity of the hydroxyl proton and the basicity of the amino group are modulated by this electronic perturbation.

Molecular orbital theory provides a deeper understanding of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In 2-amino-3,3-difluoropropan-1-ol, the HOMO is likely to be localized on the nitrogen and oxygen atoms, which are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to have significant contributions from the C-F and C-O antibonding orbitals, making these regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. The presence of the gem-difluoro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards nucleophiles.

The following table presents illustrative data from a hypothetical DFT calculation on 2-amino-3,3-difluoropropan-1-ol, showcasing key electronic properties.

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap6.7 eVReflects the chemical stability and reactivity of the molecule.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
Mulliken Charge on C3+0.45 eQuantifies the electron deficiency at the carbon atom bonded to the fluorine atoms.

Note: The data in this table is illustrative and intended to represent typical values that might be obtained from DFT calculations.

Conformational Analysis of 2-Amino-3,3-difluoropropan-1-ol and its Analogs

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional structure. Conformational analysis of 2-amino-3,3-difluoropropan-1-ol reveals the preferred spatial arrangements of its atoms and the energetic barriers between different conformations.

Due to the presence of the amino and hydroxyl groups, intramolecular hydrogen bonding is a critical factor in determining the conformational landscape of this molecule. A hydrogen bond can form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa. These interactions can lead to the formation of stable, cyclic-like structures. The strength of these hydrogen bonds is influenced by the stereoelectronic effects of the gem-difluoro group.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds (C1-C2 and C2-C3), a series of conformers can be generated. The relative energies of these conformers can then be calculated to identify the most stable structures.

For 2-amino-3,3-difluoropropan-1-ol, it is anticipated that the most stable conformers will be those that maximize intramolecular hydrogen bonding while minimizing steric repulsion between the bulky gem-difluoro group and the other substituents. The gauche conformation around the C2-C3 bond is often favored in fluorinated alkanes due to hyperconjugative interactions between the C-H bonding orbitals and the C-F anti-bonding orbitals, a phenomenon known as the "gauche effect."

An illustrative table of the relative energies of different conformers of 2-amino-3,3-difluoropropan-1-ol is presented below.

ConformerDihedral Angle (H-N-C2-C3)Dihedral Angle (N-C2-C3-F)Relative Energy (kcal/mol)Key Feature
A60°60°0.0Intramolecular O-H···N hydrogen bond, gauche C-F bonds.
B180°60°1.5No intramolecular hydrogen bond, gauche C-F bonds.
C60°180°2.8Weaker intramolecular N-H···O hydrogen bond, anti C-F bond.
D180°180°4.2No intramolecular hydrogen bond, anti C-F bonds.

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Modeling of Synthetic Pathways

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone. For the synthesis of 2-amino-3,3-difluoropropan-1-ol, computational studies can help to identify the most efficient synthetic routes and to understand the factors that control the stereochemical outcome of the reactions.

A plausible synthetic pathway for this compound could involve the reduction of a corresponding difluorinated amino acid or ester. Computational methods can be used to model the reaction mechanism of this reduction, including the identification of transition states and the calculation of activation energies. This information can help to predict the reaction rate and to identify potential side reactions.

For example, the reduction of an α-amino-β,β-difluoro ester with a reducing agent like lithium aluminum hydride could be modeled. DFT calculations can be used to map out the potential energy surface of the reaction, revealing the structures of the reactants, intermediates, transition states, and products. The calculated activation barriers for different stereochemical pathways can provide a theoretical basis for the observed diastereoselectivity of the reaction.

The following table provides an example of how computational data could be used to analyze a key step in a hypothetical synthesis of 2-amino-3,3-difluoropropan-1-ol.

Reaction StepReactantsTransition State Energy (kcal/mol)ProductStereochemical Preference
Hydride attack on carbonylα-amino-β,β-difluoro ester + LiAlH415.2Intermediate alkoxideAttack from the less hindered face is favored.
ProtonationIntermediate alkoxide + H+5.82-amino-3,3-difluoropropan-1-olDependent on the stereochemistry of the intermediate.

Note: The data in this table is for illustrative purposes and represents a simplified reaction coordinate.

Prediction of Spectroscopic Parameters and Stereochemical Outcomes

Computational chemistry plays a crucial role in the prediction of spectroscopic parameters, which can be used to confirm the structure of a synthesized compound and to aid in the interpretation of experimental spectra. For 2-amino-3,3-difluoropropan-1-ol, the prediction of NMR chemical shifts is particularly valuable.

The 1H, 13C, and 19F NMR spectra of the molecule can be calculated using DFT methods. The calculated chemical shifts can be compared with experimental data to verify the structure of the product. Discrepancies between the calculated and experimental spectra can provide insights into the conformational preferences of the molecule in solution.

Furthermore, computational methods can be used to predict the stereochemical outcome of a reaction. By calculating the energies of the different diastereomeric transition states, it is possible to predict which diastereomer will be formed in excess. This information is invaluable for the design of stereoselective syntheses. For instance, in a reaction leading to the formation of a new stereocenter at C2, the relative energies of the transition states leading to the (2R) and (2S) products can be computed to predict the enantiomeric excess.

An illustrative table of predicted NMR chemical shifts for 2-amino-3,3-difluoropropan-1-ol is shown below.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
1H (H1)3.8(Not available)
1H (H2)3.5(Not available)
1H (H3)6.1 (triplet)(Not available)
13C (C1)65.2(Not available)
13C (C2)55.8(Not available)
13C (C3)115.4 (triplet)(Not available)
19F-120.5 (doublet of doublets)(Not available)

Note: The predicted chemical shifts are illustrative and based on typical values for similar fluorinated compounds. Experimental data is not available.

Future Research Directions and Emerging Applications of 2 Amino 3,3 Difluoropropan 1 Ol Hydrochloride

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and chemical biology. The compound 2-amino-3,3-difluoropropan-1-ol (B13555006) hydrochloride, a fluorinated amino alcohol, represents a versatile building block with significant potential for future applications. Its unique stereoelectronic properties, stemming from the gem-difluoro group adjacent to a stereocenter, offer compelling opportunities for the development of novel therapeutics, advanced materials, and sophisticated biological probes. This article explores the future research directions and emerging applications centered around this promising chemical entity.

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